

Application Note: Synthetic Strategies Using (R)-Cyclopropyl(2-fluorophenyl)methanamine

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Compound of Interest

Compound Name: (R)-cyclopropyl(2-fluorophenyl)methanamine

Cat. No.: B15286636

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Introduction: The Fluorine-Cyclopropyl Pharmacophore

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a "privileged" chiral scaffold in modern drug discovery. It combines two critical structural motifs that enhance the physicochemical and pharmacokinetic profiles of bioactive molecules:

- **Cyclopropyl Group:** Increases metabolic stability (blocking -oxidation) and rigidity compared to isopropyl or ethyl groups, often improving potency through restricted conformation.
- **2-Fluorophenyl Moiety:** The ortho-fluorine atom modulates lipophilicity (), metabolic stability (blocking ring oxidation), and conformation via electrostatic interactions with the amine or amide nitrogen.

This scaffold is structurally related to the P2Y₁₂ inhibitor Prasugrel (specifically its active metabolite core) and has emerged as a key synthon for Tyrosine Threonine Kinase (TTK)

inhibitors, 5-HT_{2C} receptor agonists, and novel anti-thrombotic agents.

Chemical Profile

Property	Specification
IUPAC Name	(R)-1-(2-fluorophenyl)-1-cyclopropylmethanamine
CAS Number	1982270-12-1 (HCl salt of R-isomer)
Molecular Formula	C H FN
Molecular Weight	165.21 g/mol (Free base)
Chirality	(R)-Enantiomer (typically >98% ee)
Appearance	White to off-white crystalline solid (as HCl salt)
Solubility	Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM

Synthetic Utility & Protocols

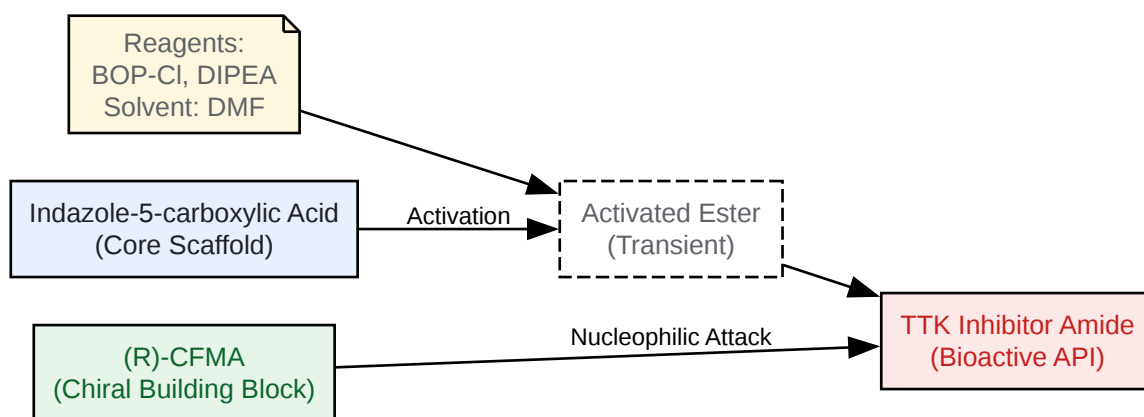
The following protocols demonstrate the two primary reaction pathways for (R)-CFMA: Amide Coupling (for kinase inhibitors) and Nucleophilic Substitution (for receptor antagonists).

Workflow A: Synthesis of TTK Inhibitors via Amide Coupling

Context: TTK (Mps1) inhibitors are critical targets for oncology. The (R)-CFMA moiety occupies the hydrophobic pocket of the kinase, providing selectivity.

Reaction Scheme

The coupling of (R)-CFMA with a substituted indazole-5-carboxylic acid.



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Figure 1: Convergent synthesis of TTK inhibitors using (R)-CFMA.

Detailed Protocol

Reagents:

- Substrate: 3-substituted-1H-indazole-5-carboxylic acid (1.0 equiv)
- Amine: (R)-CFMA Hydrochloride (1.0 equiv)
- Coupling Agent: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) (1.1 equiv)
- Base:
 - Diisopropylethylamine (DIPEA) (3.0 equiv)
- Solvent: Anhydrous DMF^[1]

Step-by-Step Procedure:

- Preparation: Charge a flame-dried round-bottom flask with the indazole carboxylic acid (e.g., 1.23 mmol) and anhydrous DMF (5 mL/mmol). Cool the solution to 0°C under nitrogen atmosphere.
- Activation: Add DIPEA (3.0 equiv) followed by BOP-Cl (1.1 equiv) in one portion. Stir at 0°C for 15 minutes to form the activated phosphinic intermediate.

- Addition: Add (R)-CFMA HCl (1.0 equiv) solid directly to the stirring mixture.
- Reaction: Allow the mixture to warm slowly to room temperature (24°C) and stir for 3–4 hours. Monitor consumption of the acid by LC-MS (Target mass: [M+H]).
- Work-up: Dilute the reaction mixture with EtOAc (10 volumes) and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
- Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).
- Yield: Typical isolated yields range from 70–85%.

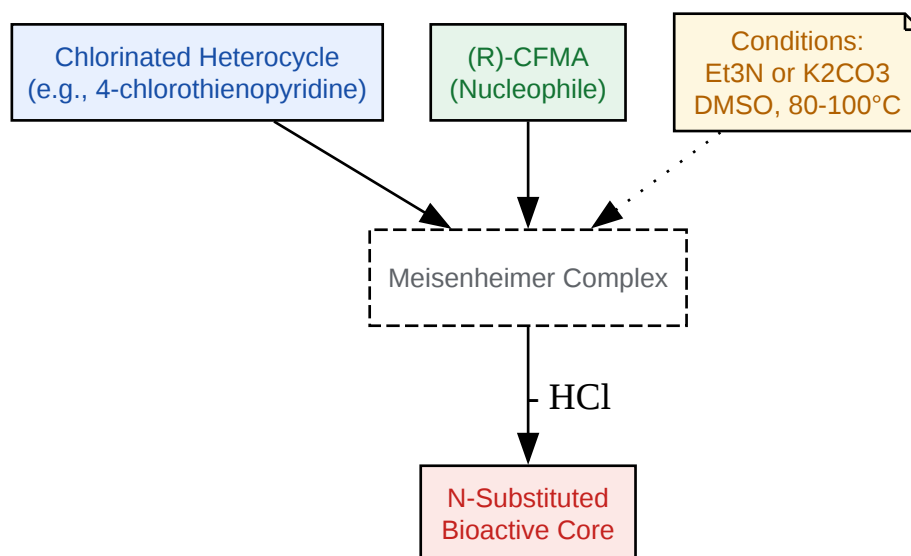
Critical Control Point: The choice of BOP-Cl is specific for sterically hindered anilines or secondary amines; however, for this primary amine, HATU is a viable alternative if BOP-Cl is unavailable, though BOP-Cl often yields a cleaner profile for indazoles.

Workflow B: Synthesis of P2Y12 Antagonist Analogs

Context: Developing analogs of Prasugrel or Ticagrelor often requires installing the chiral amine onto a heteroaromatic core (e.g., thienopyridine or triazolo-pyrimidine).

Reaction Scheme: Nucleophilic Aromatic Substitution (S_NAr)

Ar)



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Figure 2: Installation of (R)-CFMA onto a heteroaromatic core via S

Ar.

Detailed Protocol

Reagents:

- Substrate: 2-chloro- or 4-chlorosubstituted heteroaryl core (e.g., purine/pyrimidine derivative).
- Amine: (R)-CFMA Hydrochloride (1.2 equiv).
- Base: Triethylamine (Et
N) (3.0 equiv).
- Solvent: DMSO or NMP (high boiling point polar aprotic).

Step-by-Step Procedure:

- Dissolve the chloro-heterocycle (1.0 mmol) in DMSO (3 mL).
- Add (R)-CFMA HCl (1.2 mmol) and Et

N (3.0 mmol).

- Heat the mixture to 80–100°C for 12 hours. Note: The cyclopropyl group is stable at these temperatures, but avoid temperatures >140°C to prevent potential ring-opening or racemization.
- Cool to room temperature and pour into ice-water.
- Collect the precipitate by filtration or extract with EtOAc if no solid forms.

Analytical Quality Control

Ensuring the enantiomeric excess (ee) of (R)-CFMA is maintained throughout synthesis is critical, as the (S)-enantiomer often exhibits significantly different binding kinetics.

Chiral HPLC Method (Recommended):

- Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 μm).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Retention Time: (R)-isomer typically elutes second (confirm with racemic standard).

References

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